D-Galactosamine

説明

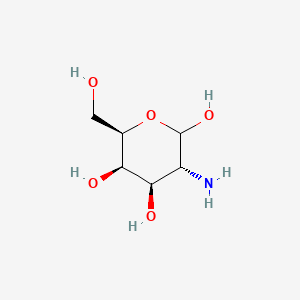

2-amino-2-deoxy-D-galactopyranose is the pyranose form of D-galactosamine. It has a role as a toxin. It is a this compound and a primary amino compound. It derives from a D-galactopyranose. It is a conjugate base of a 2-ammonio-2-deoxy-D-galactopyranose.

生物活性

D-Galactosamine (D-GalN) is a naturally occurring amino sugar that has been extensively studied for its biological activities, particularly in the context of liver toxicity and inflammation. Originally identified as a hepatotoxic agent, D-GalN selectively depletes uridine nucleotides in hepatocytes, leading to significant alterations in liver function and structure. This compound is often used in experimental models to investigate mechanisms of liver injury, particularly those mediated by cytokines such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).

D-GalN's primary mechanism involves the induction of hepatocyte injury through the depletion of uridine triphosphate (UTP), which is critical for RNA synthesis and other cellular functions. This depletion can lead to apoptosis and necrosis of liver cells, contributing to acute liver failure. Additionally, D-GalN enhances the sensitivity of macrophages to LPS, a component of bacterial cell walls that triggers inflammatory responses.

Key Findings on Biological Activity

- Nitric Oxide Production : D-GalN has been shown to augment nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. This effect is associated with increased expression of inducible NO synthase (iNOS) mRNA and protein levels. The enhancement of NO production is mediated by intracellular reactive oxygen species (ROS), which are generated upon treatment with D-GalN and LPS .

- Lethality Models : Studies utilizing D-GalN have established it as a potent sensitizer for TNF-mediated lethality. In animal models, administration of D-GalN significantly lowers the lethal dose (LD50) for LPS and TNF-α, highlighting its role in enhancing the toxic effects of these agents .

- Hepatotoxicity Studies : Research indicates that D-GalN induces acute liver injury characterized by elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). This hepatotoxic effect is often exacerbated when combined with LPS, leading to severe hepatic damage .

Table: Summary of Biological Effects of this compound

Protective Agents Against this compound Toxicity

Several studies have explored protective agents against D-GalN-induced liver injury:

- Costunolide : This compound has demonstrated hepatoprotective effects against D-GalN and LPS-induced acute liver injury in mouse models. Mechanistic studies suggest that Costunolide acts through anti-inflammatory and antioxidant pathways, reducing oxidative stress and apoptosis in hepatic tissues .

- Erythropoietin : Another study indicated that erythropoietin provides significant protection against D-GalN-induced hepatic damage by modulating inflammatory responses and reducing oxidative stress .

Experimental Design Example

A typical experimental design to evaluate the protective effects against D-GalN might involve:

-

Groups :

- Control group receiving saline.

- Treatment group receiving protective agent (e.g., Costunolide or Erythropoietin).

- Challenge group receiving D-GalN alone.

-

Measurements :

- Serum levels of ALT, AST, and other liver enzymes.

- Histological examination of liver tissue for signs of necrosis or apoptosis.

- Assessment of inflammatory cytokine levels.

特性

IUPAC Name |

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWZFWKMSRAUBD-GASJEMHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043871 | |

| Record name | Galactosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-76-6, 7535-00-4 | |

| Record name | Galactopyranose, 2-amino-2-deoxy-, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。